

Technical Guide: Melting Point Characterization of 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-chloro-N-methyl-5-nitroaniline

CAS No.: 101513-60-4

Cat. No.: B3045026

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Executive Summary

This guide provides a definitive technical analysis of the melting point (MP) range for **2-chloro-N-methyl-5-nitroaniline** (CAS: 101513-60-4), a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.

While historical literature has cited lower values (approx. 99°C), modern synthesis and purification protocols—specifically those utilizing sulfonamide protection strategies—establish the correct melting point of the pure compound at 110°C. This discrepancy is a vital quality control (QC) metric: a melting point significantly below 110°C indicates the presence of unmethylated precursors or regioisomeric byproducts.

Physicochemical Profile

The following table summarizes the core properties of the target compound. Researchers should verify these parameters prior to MP determination to ensure sample identity.

Property	Specification
Compound Name	2-Chloro-N-methyl-5-nitroaniline
IUPAC Name	2-chloro-N-methyl-5-nitrobenzenamine
CAS Number	101513-60-4
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂
Molecular Weight	186.60 g/mol
Physical Appearance	Orange prisms (recrystallized from methanol)
Melting Point (Pure)	110°C
Melting Point (Historical)	99°C (Attributed to impure samples [1])
Solubility	Soluble in acetone, hot ethanol; sparingly soluble in water.[1]

Melting Point Analysis & Historical Discrepancy[2] [3]

The "Phillips vs. Kurzer" Shift

In early chemical literature (e.g., Phillips, 1931), the melting point of **2-chloro-N-methyl-5-nitroaniline** was reported as 99°C.[1][2] However, subsequent rigorous investigations by Frederick Kurzer (RSC) revealed this value to be erroneous, likely due to incomplete methylation or the presence of isomeric impurities [2].

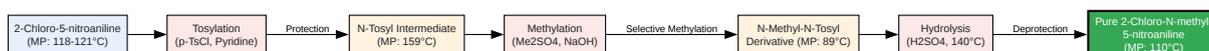
- Target Value:110°C
- QC Threshold: Samples melting between 98–105°C should be rejected or subjected to further recrystallization (typically from methanol).
- Thermodynamic Context: The N-methylation of the parent 2-chloro-5-nitroaniline (MP 118–121°C) disrupts the intermolecular hydrogen bonding network, resulting in a melting point depression of approximately 10°C.

Synthesis & Purification Context

To achieve the pure crystalline form melting at 110°C, direct methylation of 2-chloro-5-nitroaniline is often insufficient due to the formation of N,N-dimethyl byproducts. The authoritative protocol involves a Tosyl-Protection Strategy.

Logical Workflow (Synthesis to Purity)

The following diagram illustrates the specific chemical pathway required to isolate the high-purity polymorph.



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Figure 1: Synthesis pathway illustrating the isolation of pure **2-chloro-N-methyl-5-nitroaniline**. Note the distinct melting points of intermediates, which serve as in-process controls.

Experimental Protocol: Melting Point Determination

For reproducible results, the following capillary method is recommended. This protocol assumes the use of a calibrated digital melting point apparatus (e.g., Mettler Toledo or Büchi).

Materials

- Sample: Dried, recrystallized **2-chloro-N-methyl-5-nitroaniline** (from methanol).
- Reference Standard: Benzoic acid (MP 122°C) or Acetanilide (MP 114°C) for calibration.
- Equipment: Capillary tubes (1.5 mm O.D.), Digital MP Apparatus.

Step-by-Step Methodology

- Sample Preparation:
 - Ensure the sample is completely solvent-free. Residual methanol can depress the MP by 2–5°C.

- Grind the sample into a fine, uniform powder using an agate mortar. Coarse crystals can lead to uneven heat transfer.
- Packing:
 - Fill the capillary tube to a height of 2–3 mm.
 - Compact the sample by tapping the tube vertically on a hard surface to eliminate air pockets.
- Ramping Profile:
 - Fast Ramp: Heat rapidly to 100°C.
 - Critical Ramp: At 100°C, reduce the heating rate to 1.0°C/min.
 - Rationale: High ramp rates (>2°C/min) near the melting point will cause thermal lag, resulting in artificially high readings.
- Observation:
 - Record

(first visible liquid droplet).
 - Record

(complete liquefaction).
 - Acceptance Criteria: The range () should not exceed 1.5°C.
 - Target:

should be 110°C ± 1°C.

Troubleshooting & Interferences

Observation	Root Cause	Corrective Action
MP < 105°C	Residual solvent or unmethylated starting material.	Dry sample under vacuum at 40°C for 4h. Check HPLC purity.
Broad Range (>2°C)	Impure mixture or wet sample.	Recrystallize from methanol.
MP ~118°C	Starting material (2-chloro-5-nitroaniline).	Methylation failed. Verify reaction completion via TLC/NMR.
Double Melting Point	Polymorphism (rare) or Solvate.	Perform DSC (Differential Scanning Calorimetry) to identify phase transitions.

References

- Phillips, M. A. (1931).^[1] Journal of the Chemical Society, 1151. (Historical reference citing the incorrect 99°C value).
- Kurzer, F. (1949). "Sulfonamides and Sulfonyl Derivatives." Journal of the Chemical Society, Notes, 1-5. (Establishes the correct MP of 110°C).
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22691 (Parent Compound). [\[Link\]](#)

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Sources

- [1. Notes - Journal of the Chemical Society \(Resumed\) \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [2. Notes - Journal of the Chemical Society \(Resumed\) \(RSC Publishing\) \[pubs.rsc.org\]](#)

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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